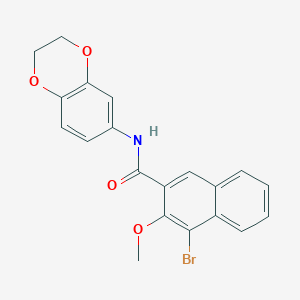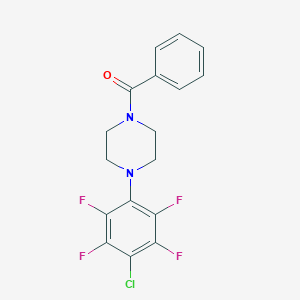
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of organic compounds known as naphthalenes, which are widely used in the synthesis of drugs and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of certain signaling pathways involved in inflammation and cancer. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, it may be useful to investigate the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-naphthoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form an amide intermediate. Finally, the amide intermediate is treated with bromine to obtain the desired product.
Applications De Recherche Scientifique
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, it has been investigated for its potential as an analgesic and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H16BrNO4 |
|---|---|
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO4/c1-24-19-15(10-12-4-2-3-5-14(12)18(19)21)20(23)22-13-6-7-16-17(11-13)26-9-8-25-16/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
Clé InChI |
GGQYPIKLQIKBML-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)
![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)